![molecular formula C14H14N2O5 B2777780 3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde CAS No. 866154-92-9](/img/structure/B2777780.png)
3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde” is a derivative of Bispyribac . Bispyribac is a post-emergence herbicide, usually used as the sodium salt, for the control of grasses, sedges, and broad-leaved weeds in paddy rice and other crops .
Molecular Structure Analysis
The molecular structure of “3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde” is complex. It contains multiple functional groups including two methoxy groups and a pyrimidinyl group . The InChI code for the compound is1S/C22H22N2O6/c1-27-17-14-18 (28-2)24-21 (23-17)30-19 (20 (25)26)22 (29-3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,19H,1-3H3, (H,25,26)/t19-/m1/s1 .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds : A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) in the journal 'Molecules' discusses the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds demonstrate significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Reductive Electrophilic Substitution : Research by Azzena, Melloni, and Pisano (1993) in 'Tetrahedron Letters' details the transformation of a 1,2,3-trioxybenzene into various 1-oxy-2,3-dicarbobenzenes, highlighting the process of reductive electrophilic substitution (Azzena, Melloni, & Pisano, 1993).
Antibacterial and Anti-HIV Agents : A study by Patel and Chikhalia (2006) in 'ChemInform' reports on the synthesis of compounds with antibacterial and anti-HIV activities. These compounds include 3,4-dimethoxy-l-[{(2-aryl/alkyl amino)-2-oxoethyl} amino]-ethylbenzene and related pyrimidines (Patel & Chikhalia, 2006).
Molecular Structure of Heterocycles : Martins, Zanatta, Pacholski, Bonacorso, Hömer, Bortoluzzi, and Oliveira (1998) in 'Spectroscopy Letters' describe the molecular structure of heterocycles, specifically focusing on 5-Bromo-4, 6-dimethoxy-4-trichloromethyl-hexahydropyrimidin-2-one, determined through NMR spectroscopy, X-ray diffraction, and MO calculations (Martins et al., 1998).
Synthesis of 2-Substituted Chromene Derivatives : Sakakibara, Koezuka, and Sudoh (1978) in 'Bulletin of the Chemical Society of Japan' discuss the synthesis of 2-substituted 3-nitro-2H-chromene derivatives, including 2-(4,6-dimethoxy-5-pyrimidinyl)-3-nitro-2H-chromene (Sakakibara, Koezuka, & Sudoh, 1978).
β-Tricarbonyl Compounds Synthesis : A study by Saçmacı, Sa肯ac, Alkan, Sarar, Şahin (2008) in 'Heterocycles' details the synthesis of new β-tricarbonyl compounds from 2,3-dihydro-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)furan-2,3-dione, showing the transformation into various heterocyclic compounds (Saçmacı et al., 2008).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(4,6-dimethoxypyrimidin-2-yl)oxy-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-18-10-5-4-9(8-17)6-11(10)21-14-15-12(19-2)7-13(16-14)20-3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVYGZSQIKEKAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC2=NC(=CC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666585 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

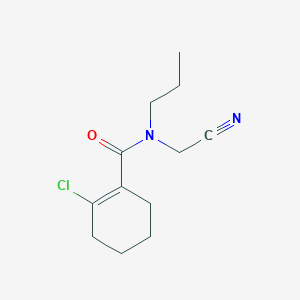
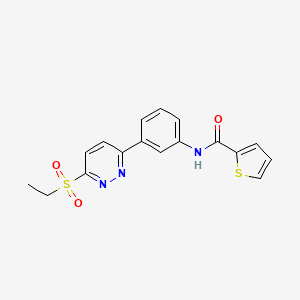


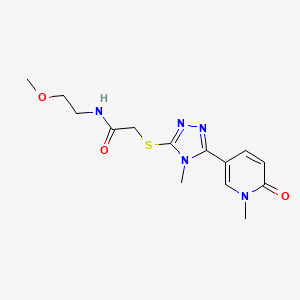

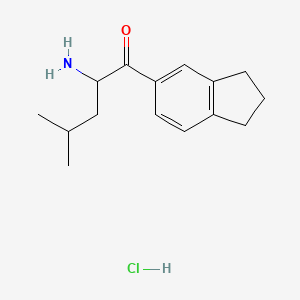
![(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2777705.png)
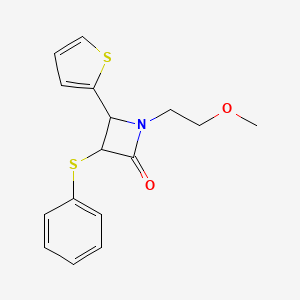
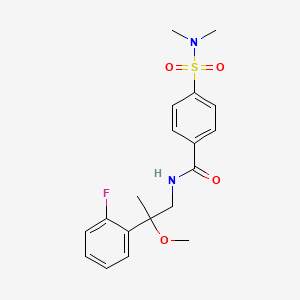
![1,3-di-m-tolyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2777711.png)
![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine](/img/structure/B2777713.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(difluoromethylsulfonyl)benzamide](/img/structure/B2777719.png)